molecular formula C20H26O3 B601113 17-beta-Hydroxy Exemestane Epoxide CAS No. 1331732-05-8

17-beta-Hydroxy Exemestane Epoxide

Cat. No.: B601113
CAS No.: 1331732-05-8
M. Wt: 314.43
InChI Key:
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Scientific Research Applications

17-beta-Hydroxy Exemestane Epoxide has several scientific research applications:

Mechanism of Action

17-beta-Hydroxy Exemestane Epoxide is a metabolite of Exemestane, which is an aromatase inhibitor used to treat breast cancer in postmenopausal women . Exemestane works by irreversibly binding to the active site of the aromatase enzyme, resulting in permanent inhibition . This blocks the conversion of androgens to estrogens in peripheral tissues, which is the principal source of circulating estrogens in postmenopausal women .

Safety and Hazards

The safety data sheet for Exemestane, the parent compound of 17-beta-Hydroxy Exemestane Epoxide, indicates that it causes serious eye irritation and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

The future directions of research on 17-beta-Hydroxy Exemestane Epoxide could involve further investigation into its biological effects. For instance, a study on Exemestane’s 17-hydroxylated metabolite found that it exerts biological effects as an androgen . This could have important implications for long-term maintenance of patients with aromatase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Hydroxy Exemestane Epoxide involves the epoxidation of Exemestane. This process typically uses peracetic acid as the oxidizing agent in the presence of a catalyst such as manganese triflate . The reaction conditions are carefully controlled to ensure the formation of the epoxide ring without over-oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 17-beta-Hydroxy Exemestane Epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,17-,18+,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMZYNAXKLSHLW-POJIJWSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC4(CO4)C5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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